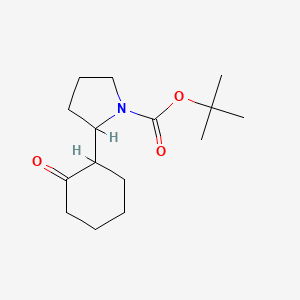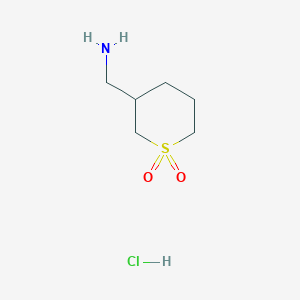![molecular formula C13H9F4N B1449263 4-Fluor-4'-(Trifluormethyl)-[1,1'-Biphenyl]-3-amin CAS No. 1225764-30-6](/img/structure/B1449263.png)
4-Fluor-4'-(Trifluormethyl)-[1,1'-Biphenyl]-3-amin
Übersicht
Beschreibung
“3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl” is a synthetic compound used in scientific research. It has a molecular formula of C13H9F4N and a molecular weight of 255.21 g/mol.
Synthesis Analysis
The synthesis of compounds similar to “3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl” has been discussed in various studies . For instance, one method involves the transformation of a chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of “3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl” can be analyzed based on its molecular formula, C13H9F4N . The compound contains a biphenyl group, which consists of two connected phenyl rings, and a trifluoromethyl group, which consists of a carbon atom connected to three fluorine atoms and one hydrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl” include a molecular weight of 255.21 g/mol and a molecular formula of C13H9F4N . The compound is likely to have properties similar to those of other trifluoromethylbenzenes .Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Diese Verbindung wurde auf ihr Potenzial als antibakterielles Mittel untersucht. Derivate dieser Biphenylverbindung haben potente inhibitorische Aktivitäten gegen antibiotikaresistente Bakterien wie Methicillin-resistenter Staphylococcus aureus und multiresistenter Enterococcus faecalis gezeigt. Das Vorhandensein einer Trifluormethylgruppe und einer Aminogruppe in der Struktur trägt zu ihren antibakteriellen Eigenschaften bei .
Organische Synthese
In der organischen Chemie dient die Verbindung als Baustein für die Synthese komplexerer Moleküle. Ihre reaktive Aminogruppe kann verschiedene Kupplungsreaktionen wie Suzuki-Kupplung eingehen, die nützlich ist, um neue chemische Einheiten mit potenziellen pharmakologischen Aktivitäten zu erzeugen .
Materialwissenschaften
Die elektronischen Eigenschaften von 4-Fluor-4'-(Trifluormethyl)-[1,1'-Biphenyl]-3-amin machen sie zu einem Kandidaten für die materialwissenschaftliche Forschung, insbesondere bei der Entwicklung organischer Halbleiter und leitfähiger Polymere. Die Fluoratome können die Elektronenaffinität und Stabilität des Materials beeinflussen .
Pflanzenschutzmittel
Als chemische Zwischenverbindung findet diese Verbindung Anwendung bei der Synthese von Herbiziden. Ihre Strukturkomponenten können so angepasst werden, dass sie mit bestimmten biologischen Zielen in Pflanzen interagieren, was einen Weg zur Entwicklung neuer Pflanzenschutzmittel eröffnet .
Pharmazeutische Forschung
Die Derivate der Verbindung werden auf ihre potenzielle Verwendung in Pharmazeutika untersucht. Sie kann als Zwischenprodukt bei der Synthese von Antihypertensiva und Diuretika verwendet werden, was zur Behandlung von Erkrankungen wie Bluthochdruck und Ödemen beiträgt .
Fluorchemie
Die Trifluormethylgruppe ist in der Fluorchemie von besonderem Interesse, da sie die physikalischen und chemischen Eigenschaften von Molekülen verändern kann. Diese Verbindung wird verwendet, um die Auswirkungen der Fluorierung auf die biologische Aktivität und Stabilität von Pharmazeutika zu untersuchen .
Analytische Chemie
In der analytischen Chemie kann diese Verbindung als Standard oder Referenzmaterial in der Chromatographie und Spektroskopie verwendet werden, um ähnliche Verbindungen in komplexen Gemischen zu identifizieren und zu quantifizieren .
Umweltwissenschaften
Die Forschung zum Umweltverhalten fluorierter Verbindungen umfasst auch dieses Biphenylderivat. Seine Stabilität und sein potenzielles Bioakkumulationspotenzial sind von Interesse, um die Umweltbelastung durch fluorierte organische Verbindungen zu beurteilen .
Eigenschaften
IUPAC Name |
2-fluoro-5-[4-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-11-6-3-9(7-12(11)18)8-1-4-10(5-2-8)13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBIDUNDAAKJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


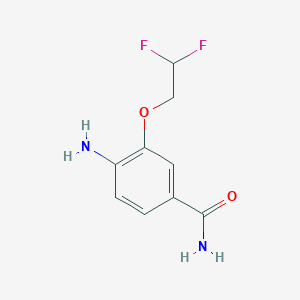


![4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole](/img/structure/B1449184.png)
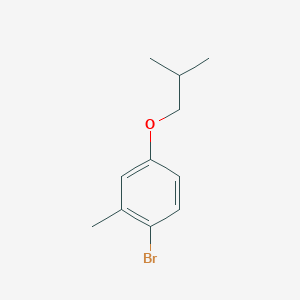


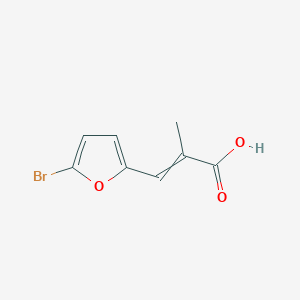
![2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol](/img/structure/B1449192.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1449198.png)

